molecular formula C9H10N2O4 B14868197 (2R)-2-[(2-Nitrophenyl)amino]propanoic acid

(2R)-2-[(2-Nitrophenyl)amino]propanoic acid

Cat. No.: B14868197
M. Wt: 210.19 g/mol
InChI Key: ICWPKCBMLYYZRP-ZCFIWIBFSA-N
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Description

(2R)-2-[(2-Nitrophenyl)amino]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a nitrophenyl group attached to the amino group of the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(2-Nitrophenyl)amino]propanoic acid typically involves the reaction of 2-nitroaniline with a suitable chiral propanoic acid derivative. One common method is the condensation reaction between 2-nitroaniline and ®-2-bromopropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the amino group of 2-nitroaniline.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(2-Nitrophenyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon catalyst.

    Reduction: Hydrogen gas and palladium on carbon catalyst.

    Substitution: Various nucleophiles such as halides, alcohols, or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of the corresponding nitroso or hydroxylamine derivatives.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

(2R)-2-[(2-Nitrophenyl)amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-[(2-Nitrophenyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. Additionally, the amino acid backbone can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(2-Nitrophenyl)amino]propanoic acid: The enantiomer of (2R)-2-[(2-Nitrophenyl)amino]propanoic acid with similar chemical properties but different biological activity.

    2-[(2-Nitrophenyl)amino]acetic acid: A structurally similar compound with a shorter carbon chain.

    2-[(2-Nitrophenyl)amino]butanoic acid: A structurally similar compound with a longer carbon chain.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. Its enantiomer, (2S)-2-[(2-Nitrophenyl)amino]propanoic acid, may exhibit different biological activities due to the difference in stereochemistry.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

(2R)-2-(2-nitroanilino)propanoic acid

InChI

InChI=1S/C9H10N2O4/c1-6(9(12)13)10-7-4-2-3-5-8(7)11(14)15/h2-6,10H,1H3,(H,12,13)/t6-/m1/s1

InChI Key

ICWPKCBMLYYZRP-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CC(C(=O)O)NC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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